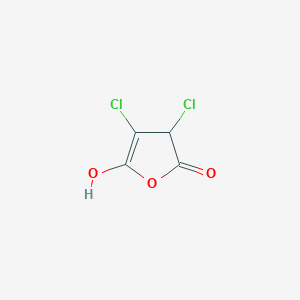

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-hydroxy-3H-furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h1,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQVNOXMCCLNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(OC1=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification Within Furanone Derivatives

3,4-Dichloro-5-hydroxyfuran-2(5H)-one, also known by its common name mucochloric acid (MCA), is a heterocyclic organic compound belonging to the furanone family. ontosight.aimdpi.com Furanones are characterized by a five-membered ring containing one oxygen atom and a ketone group. Specifically, MCA is classified as a 2(5H)-furanone derivative, indicating the position of the double bond and the carbonyl group within the furanone ring. mdpi.comnih.gov

The structure of this compound is notable for its high degree of functionalization. It possesses a lactone (cyclic ester) structure, two chlorine atoms attached to the double bond at positions 3 and 4, and a hydroxyl group at position 5. nih.gov This combination of reactive centers, including a hydroxyl group, two halogen atoms with differing reactivity, and a conjugated system, makes it a highly reactive and versatile molecule in chemical synthesis. mdpi.comnih.gov In solution, it can exist in equilibrium between its cyclic furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. mdpi.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₂Cl₂O₃ |

| Molecular Weight | 168.96 g/mol |

| Appearance | White crystalline solid |

| IUPAC Name | This compound |

| Common Name | Mucochloric acid (MCA) |

This table is interactive. You can sort and filter the data.

Historical Context of Discovery and Early Research Significance

The initial significant interest in 3,4-Dichloro-5-hydroxyfuran-2(5H)-one arose from the field of environmental science and toxicology, specifically in the context of drinking water disinfection. nih.govnih.gov It was identified as a by-product formed during the chlorination of water containing natural organic matter, such as humic substances. nih.govengineering.org.cn

In the late 1970s and early 1980s, researchers detected potent mutagenic activity in chlorinated drinking water that could not be attributed to the then-known disinfection by-products. who.int This unknown, highly mutagenic compound was dubbed "Mutagen X" or "MX". nih.gov Subsequent research efforts were dedicated to isolating and identifying the chemical structure responsible for this potent biological activity. These investigations eventually led to the definitive identification of MX as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a structurally related but distinct compound from this compound. However, this compound was also identified as a drinking water contaminant and a less potent mutagen in certain assays compared to MX. nih.gov

Early research on this compound was, therefore, heavily focused on its occurrence in drinking water, its mutagenic properties, and its potential implications for human health. nih.gov These initial studies were pivotal in highlighting the unintended consequences of chemical disinfection processes and spurred further investigation into the formation and toxicity of a wide range of disinfection by-products.

Broad Academic Relevance and Research Trajectories

Established Synthetic Pathways for this compound

The synthesis of this compound has been approached through several routes, with oxidation-based strategies being the most prominent.

Oxidation-Based Synthetic Strategies

Oxidative transformations of furan (B31954) derivatives and related compounds are the most common methods for the preparation of this compound. These methods typically involve the use of strong oxidizing agents to introduce the desired oxygen functionalities and induce the formation of the furanone ring.

Another key precursor is 3,4-dichlorofuran. Its oxidation with concentrated nitric acid has been shown to produce this compound, albeit in a modest yield of 24%. researchgate.net Interestingly, the use of fuming nitric acid with 3,4-dichlorofuran leads to the formation of 3,4-dichloromaleic anhydride (B1165640) in a 59% yield, highlighting the sensitivity of the reaction outcome to the nature of the oxidizing agent. researchgate.net Similarly, the oxidation of 3,4-dichloro-2-furoic acid with concentrated nitric acid also affords the target compound. researchgate.net

| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) |

| Furfural | MnO₂, HCl, heat | This compound | 59-67 researchgate.net |

| 3,4-Dichlorofuran | conc. HNO₃ | This compound | 24 researchgate.net |

| 3,4-Dichloro-2-furoic acid | conc. HNO₃ | This compound | Not specified |

Alternative Synthetic Approaches

While oxidation-based methods are prevalent, alternative strategies for the synthesis of this compound have also been explored. These routes often involve the transformation of other readily available starting materials. For instance, the compound can be derived from dichloromaleic anhydride, which itself can be obtained from the oxidation of 3,4-dichlorofuran. researchgate.net The specific conditions for the conversion of dichloromaleic anhydride to this compound are a subject of detailed synthetic investigations.

Functional Group Reactivity and Selective Derivatization at C-5 Position

The hydroxyl group at the C-5 position of this compound is a key site for synthetic modifications, enabling the introduction of a wide range of functional groups through nucleophilic substitution reactions. This reactivity is central to the use of this compound as a scaffold for creating diverse chemical libraries.

Nucleophilic Substitution Reactions Involving the 5-Hydroxyl Group

The C-5 hydroxyl group can be readily displaced by various nucleophiles, often after activation. This allows for the formation of new carbon-oxygen, carbon-nitrogen, and other bonds at this position.

Esterification of the 5-hydroxyl group is a common transformation that not only modifies the properties of the molecule but can also serve as a strategy to introduce a good leaving group for subsequent nucleophilic substitutions. The reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. nih.gov For example, treatment of this compound with methyl chloroformate in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base) yields the corresponding 5-methoxycarbonyloxy derivative. nih.govresearchgate.net This carbonate derivative is particularly useful as the methoxycarbonyloxy group is a labile leaving group that can be smoothly displaced by nucleophiles like amino alcohols. nih.govresearchgate.net

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Methyl chloroformate | Diisopropylethylamine | Dichloromethane (B109758) | 3,4-Dichloro-5-methoxycarbonyloxy-2(5H)-furanone |

| Acyl chlorides/anhydrides | Base | Not specified | 5-Acyloxy-3,4-dichlorofuran-2(5H)-ones |

The direct etherification of the 5-hydroxyl group provides a straightforward route to 5-alkoxy derivatives. This transformation is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The resulting 5-alkoxy-3,4-dichlorofuran-2(5H)-ones are valuable intermediates for further synthetic elaborations. nih.gov The choice of alcohol can be varied to introduce different alkyl or aryl groups at the C-5 position.

In a related transformation, the esterified derivative, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, can react with amino alcohols. nih.govresearchgate.net This reaction proceeds via a nucleophilic attack of the amino group, leading to the formation of 5-(ω-hydroxyalkylamino)-3,4-dichlorofuran-2(5H)-ones, which are essentially ether-linked derivatives through an amino linker. nih.govresearchgate.net These derivatives can then be used in further reactions, such as the synthesis of glycoconjugates by reacting the terminal hydroxyl group of the linker with activated sugars. nih.gov

| Reagent | Catalyst/Conditions | Product |

| Alcohols | Acid catalyst | 5-Alkoxy-3,4-dichlorofuran-2(5H)-ones |

| Amino alcohols | (from 5-methoxycarbonyloxy derivative) | 5-(ω-Hydroxyalkylamino)-3,4-dichlorofuran-2(5H)-ones |

Carbamate and Related Nitrogen-Containing Functionalization

The hydroxyl group at the C-5 position of this compound, also known as mucochloric acid (MCA), allows for its conversion into various nitrogen-containing derivatives, including carbamates. nih.gov A common strategy involves the initial transformation of the hydroxyl group into a more reactive intermediate. For instance, treatment of MCA with methyl chloroformate in the presence of a base like diisopropylethylamine (Hünig's base) yields 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone. nih.govresearchgate.net This carbonate intermediate possesses a labile methoxycarbonyloxy group that is readily displaced by nucleophiles.

This reactivity is exploited for the synthesis of 5-amino derivatives. The reaction of 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone with secondary amines or amino alcohols in solvents like toluene (B28343) or dichloromethane at room temperature leads to the smooth substitution of the carbonate group, affording the corresponding 5-amino or 5-(ω-hydroxyalkylamino) derivatives in good yields. nih.govresearchgate.net

Beyond carbamate-related functionalization, the furanone ring can react with other nitrogen nucleophiles. The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide (B81097) can lead to substitution at the C-4 and C-5 positions. nih.gov Similarly, reactions with hydrazine (B178648) derivatives can transform the furanone ring itself, leading to pyridazinone structures. mdpi.com Treatment of MCA derivatives with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) can also result in the formation of pyrrol-2(5H)-one structures. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Derivatives from this compound (MCA) Precursors

| Precursor | Reagent(s) | Product Type | Yield (%) | Reference(s) |

| 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Secondary Amines | 5-Amino derivative | 61–79% | nih.gov |

| 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Amino alcohols | 5-(ω-Hydroxyalkylamino) derivative | 61-89% | nih.govresearchgate.net |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide (NaN₃) | 4-Azido or 4,5-Diazido derivative | N/A | nih.gov |

| 3,4-Dichloro-5-methoxy-2-(5H)-furanone | Ammonia (NH₃) | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | N/A | mdpi.com |

Note: Yields are as reported in the literature and may vary based on specific substrates and conditions.

Glycoconjugate Synthesis via C-5 Modification

The functionalization at the C-5 position of this compound is a key strategy for the synthesis of complex glycoconjugates. nih.govresearchgate.net This approach typically involves a two-step process: first, the introduction of a suitable linker at the C-5 position, followed by the coupling of a sugar moiety to this linker. nih.gov

A successful pathway involves using the 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanones, prepared as described in the previous section. nih.govresearchgate.net These derivatives possess a terminal hydroxyl group on the alkylamino side chain, which serves as the attachment point for the carbohydrate unit. nih.gov The coupling reaction is carried out with peracetylated glucals, which are unsaturated sugar derivatives. nih.govresearchgate.net

The addition of the 5-(ω-hydroxyalkylamino) furanone to the glucal is efficiently catalyzed by triphenylphosphine (B44618) hydrobromide (TPHB) in an anhydrous solvent like dichloromethane at room temperature. nih.govresearchgate.net This method is noted for proceeding without causing a Ferrier rearrangement. nih.gov The reaction leads to the formation of the desired glycoconjugates in very good yields. researchgate.net

The stereochemistry of this coupling is complex. The starting furanone derivative is a racemic mixture due to the chiral center at C-5. nih.govresearchgate.net However, the coupling with the glucal often proceeds with high stereospecificity with respect to the sugar ring, predominantly forming the α-D-anomer. researchgate.net

Table 2: Synthesis of Glycoconjugates from C-5 Modified Furanones

| Furanone Reactant | Sugar Reactant | Catalyst | Product | Yield (%) | Reference(s) |

| 5-(N-hydroxyethyl)amino-3,4-dichloro-2(5H)-furanone | Peracetylated D-glucal | TPHB | α-D-glycoconjugate | 89% | researchgate.net |

| 3,4-dichloro-5-(3-hydroxypropylamino)-2(5H)-furanone | Peracetylated D-glucal | TPHB | α-D-glycoconjugate | 85% | nih.gov |

| 3,4-dichloro-5-(2-hydroxypropylamino)-2(5H)-furanone | Peracetylated D-glucal | TPHB | α-D-glycoconjugate | 61% | nih.gov |

TPHB: Triphenylphosphine hydrobromide

Carbon-Carbon Bond Formation at C-5

The C-5 position of this compound is not only amenable to heteroatom functionalization but also to the formation of new carbon-carbon bonds. This allows for the synthesis of derivatives with extended carbon skeletons. Key methodologies for achieving C-5 alkylation and arylation include classical condensation reactions and modern metal-mediated processes. nih.govmdpi.com These transformations often proceed by leveraging the reactivity of the hemiacetal hydroxyl group or its activated forms, sometimes involving an equilibrium with the open-chain aldehyde form of the molecule. nih.govmdpi.com

Aldol (B89426) and Knoevenagel Condensation Reactions

The Knoevenagel condensation provides an effective route for C-C bond formation at the C-5 position of this compound. nih.govmdpi.com This reaction involves the condensation of the furanone with compounds possessing an active methylene (B1212753) group, catalyzed by a Lewis acid. nih.gov Indium(III) acetate (B1210297) (In(OAc)₃) has been shown to be an effective catalyst for this transformation, affording C-5 alkylated products in good to excellent yields (60–95%). nih.govmdpi.com The proposed mechanism suggests that the reaction may involve the ring-opening of the furanone to its acyclic aldehyde form, which then participates in the condensation. nih.govmdpi.com

Aldol-type condensations have also been utilized for C-5 alkylation. nih.gov These reactions, often catalyzed by Lewis acids, enable the coupling of the furanone with various carbonyl compounds. nih.govrsc.org

Table 3: Knoevenagel Condensation at C-5

| Furanone Substrate | Active Methylene Compound | Catalyst | Yield (%) | Reference(s) |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Various | In(OAc)₃ | 60–95% | nih.govmdpi.com |

| 3,4-Dibromo-5-hydroxy-2(5H)-furanone | Various | In(OAc)₃ | 60–95% | nih.govmdpi.com |

Allylation Reactions

Allylation at the C-5 carbon represents another important C-C bond-forming reaction. nih.govmdpi.com A Barbier-type reaction has been successfully employed for this purpose, using allyl bromides as the alkylating agent. nih.govmdpi.com This reaction is typically mediated by metals such as indium or tin and is often performed in a mixture of water and an organic solvent like THF or methanol (B129727). nih.gov The yields for these C-5 allylation reactions are variable, ranging from 41% to 90%, depending on the specific substrates and reaction conditions. nih.gov This method provides a direct route to 5-allyl-3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives. nih.gov

Table 4: C-5 Allylation of this compound

| Allylating Agent | Catalyst | Solvent System | Yield (%) | Reference(s) |

| Allyl bromides | Indium (In) or Tin (Sn) | Water/THF or Water/Methanol | 41–90% | nih.govmdpi.com |

Mukaiyama Aldol Reaction Pathways

The Mukaiyama aldol reaction offers a sophisticated pathway for the alkylation of the C-5 position. nih.govmdpi.com This Lewis acid-catalyzed reaction involves the addition of a silyl (B83357) enol ether to the furanone substrate. mdpi.comwikipedia.org The reaction demonstrates considerable versatility, proceeding effectively in a range of solvents with varying polarities, including toluene, methylene chloride, THF, diethyl ether, and nitromethane. nih.govmdpi.com

Higher product yields are typically achieved when using zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) as the Lewis acid catalyst, particularly in diethyl ether or nitromethane. nih.govmdpi.com The reaction is often initiated at a reduced temperature (e.g., -20 °C) before being allowed to warm to ambient temperature. nih.govmdpi.com This method provides a controlled way to form a C-C bond at the C-5 carbon, leading to β-hydroxy ketone-type adducts after desilylation. wikipedia.org

Table 5: Catalysts and Solvents for Mukaiyama Aldol Reaction at C-5

| Lewis Acid Catalyst | Solvent(s) | Reference(s) |

| Zinc chloride (ZnCl₂) | Diethyl ether, Nitromethane | nih.govmdpi.com |

| Scandium triflate (Sc(OTf)₃) | Diethyl ether, Nitromethane | nih.govmdpi.com |

| Titanium tetrachloride (TiCl₄) | Toluene, Methylene Chloride, THF | nih.govmdpi.comwikipedia.org |

Reactivity of Halogen Atoms at C-3 and C-4 Positions

The this compound molecule possesses two chlorine atoms at the vinylic C-3 and C-4 positions, which exhibit differential reactivity towards nucleophiles. nih.govmdpi.com This difference allows for selective substitution, making the furanone a versatile synthetic building block. nih.govnih.gov The chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the one at C-3. nih.govmdpi.com

This enhanced reactivity at C-4 is demonstrated in reactions with a variety of nucleophiles.

Sulfur Nucleophiles : Depending on the reaction conditions, mercaptans can substitute at either C-4 or C-5. nih.govmdpi.com For example, reacting 5-alkoxy-3,4-dichloro-2(5H)-furanone with 2-mercaptoethanol (B42355) under basic conditions results in the substitution of the C-4 chlorine atom. mdpi.com

Phosphorus Nucleophiles : Triphenylphosphine and trialkylphosphines typically react with MCA to displace the chlorine atom at the C-4 position, forming phosphonium (B103445) salts. nih.govmdpi.com If an excess of a stronger phosphine (B1218219), like tributylphosphine (B147548), is used, both chlorine atoms at C-3 and C-4 can be substituted. nih.govmdpi.com

Selenium Nucleophiles : Selenophenols readily displace the C-4 chlorine in 5-ethoxy-3,4-dichloro-2(5H)-furanone, providing selenium derivatives in good yields. mdpi.com Similarly, potassium selenocyanate (B1200272) reacts at the C-4 position of 5-alkoxy derivatives. mdpi.com

Nitrogen Nucleophiles : In reactions with 3,4,5-trichloro-2(5H)-furanone, sodium azide initially substitutes the C-4 chlorine. nih.gov

This selective reactivity allows for a stepwise functionalization of the furanone core, enabling the synthesis of diverse and complex heterocyclic structures. nih.govmdpi.com

Table 6: Summary of Nucleophilic Substitution at C-3 and C-4 Positions

| Nucleophile | Furanone Derivative | Primary Site of Substitution | Product Type | Reference(s) |

| Mercaptans (e.g., 2-mercaptoethanol) | 5-Alkoxy-MCA | C-4 | 4-Thioether | nih.govmdpi.com |

| Triphenylphosphine | MCA | C-4 | 4-Phosphonium salt | nih.govmdpi.com |

| Tributylphosphine (excess) | MCA | C-3 and C-4 | 3,4-Diphosphonium salt | nih.govmdpi.com |

| Selenophenols | 5-Ethoxy-MCA | C-4 | 4-Selenoether | mdpi.com |

| Sodium azide | 3,4,5-Trichloro-2(5H)-furanone | C-4 | 4-Azido derivative | nih.gov |

Role of Differential Reactivity in Synthetic Utility

The synthetic value of this compound is rooted in the distinct reactivity of its multiple functional sites. nih.gov The molecule contains two labile halogen atoms at positions C3 and C4, along with a hydroxyl group at C5, providing several handles for introducing new substituents. mdpi.comnih.gov This multi-faceted reactivity allows for the molecule to be tailored into a variety of useful building blocks. nih.gov

A crucial aspect of its reactivity is the equilibrium between its cyclic lactone form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an acyclic aldehyde form ((Z)-2,3-dihalo-4-oxo-butenoic acid), particularly in the presence of a base. mdpi.comnih.gov This equilibrium can shift the reaction pathway, as the open-chain form presents a reactive aldehyde group that can engage in different transformations compared to the cyclic hemiacetal. nih.gov The ability to selectively target the C5-hydroxyl group for esterification or etherification, or to achieve selective substitution of the C4-chloro atom over the C3-chloro atom, underscores its role as a versatile platform for constructing more complex molecules. mdpi.comnih.govnih.gov

Reactions with Diverse Nucleophilic Species

Nitrogen-Centered Nucleophiles (Amines, Hydrazines, Amino Alcohols, Nucleobases, Aziridine)

This compound and its derivatives react readily with a wide range of nitrogen-based nucleophiles.

Amines and Amino Alcohols: The 5-hydroxyl group can be activated, for example, by conversion to a methoxycarbonyloxy group. nih.govresearchgate.net This activated intermediate smoothly undergoes substitution with secondary amines or amino alcohols to yield the corresponding 5-amino derivatives. nih.govresearchgate.net For example, treatment of 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone with secondary amines in toluene at room temperature gives 5-amino products in yields of 61–79%. nih.gov Similarly, amino alcohols react to form 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. nih.govresearchgate.net

Hydrazines: The reaction with hydrazine or its derivatives in an acidic aqueous solution at elevated temperatures can induce a ring transformation. mdpi.com This process converts the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone structure in satisfactory yields. mdpi.com

Nucleobases: In the presence of a base, the equilibrium of MCA shifts towards its acyclic form. nih.gov This open-chain structure reacts with the amino groups of nucleosides like adenosine (B11128) and cytidine, leading to N-alkylation and the formation of 2-chloro-2-propenal derivatives through a complex reaction cascade. mdpi.comnih.gov

Aziridine (B145994): The related compound, 3,4,5-trichloro-2(5H)-furanone, reacts with aziridine in the presence of triethylamine (B128534) (TEA), resulting in the substitution of two halogen atoms at both the C4 and C5 positions. mdpi.comnih.gov

| Nucleophile | Reaction Details | Position of Substitution/Reaction Type | Product Type | Citations |

|---|---|---|---|---|

| Secondary Amines | Reaction with 5-methoxycarbonyloxy derivative in toluene. | C5 | 5-Amino-3,4-dichloro-2(5H)-furanones | nih.gov |

| Amino Alcohols | Reaction with 5-methoxycarbonyloxy derivative. | C5 | 3,4-Dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones | nih.govresearchgate.net |

| Hydrazine | Aqueous acidic solution, elevated temperature. | Ring Transformation | 4,5-Dihalogeno-3(2H)-pyridazinones | mdpi.com |

| Nucleobases (e.g., Adenosine) | Reaction with the acyclic form in the presence of a base. | N-Alkylation via open-chain form | 2-Chloro-2-propenal derivatives | mdpi.comnih.gov |

| Aziridine | Reaction with 3,4,5-trichloro-2(5H)-furanone in the presence of TEA. | C4 and C5 | Disubstituted furanone | mdpi.comnih.gov |

Oxygen-Centered Nucleophiles (Phenols and Analogues)

Phenolic compounds are effective nucleophiles for reactions with activated derivatives of this compound. mdpi.com When the 5-methyl carbonate of MCA is treated with substituted phenols in methylene chloride, the carbonate group is displaced, yielding 5-phenoxy derivatives in high yields. nih.gov Furthermore, reactions with bifunctional nucleophiles like 2-aminophenol (B121084) can lead to the formation of tricyclic derivatives. mdpi.com

| Nucleophile | Reaction Details | Position of Substitution/Reaction Type | Product Type | Citations |

|---|---|---|---|---|

| Substituted Phenols | Reaction with 5-methyl carbonate derivative. | C5 | 5-Phenoxy derivatives | nih.gov |

| 2-Aminophenol | Reaction with 3,4,5-trichloro-MCA in the presence of K₂CO₃. | Ring condensation | Tricyclic derivatives | mdpi.com |

Sulfur-Centered Nucleophiles (Thiols, Mercaptans, Thioglycolic Acid, Glutathione)

The furanone ring is highly susceptible to nucleophilic attack by various sulfur-containing species. mdpi.comnih.gov

Thiols/Mercaptans: The site of substitution depends on the reaction conditions. mdpi.com Treating MCA with thiophenols under acidic conditions in benzene (B151609) leads to 5-thioaryl derivatives. mdpi.com In contrast, using triethylamine in diethyl ether promotes substitution at the C4 position. mdpi.com Similarly, the reaction with 2-mercaptoethanol can yield substitution at C4 under basic conditions (triethylamine) or at C5 under acidic conditions (H₂SO₄ catalyst). mdpi.comnih.gov

Thioglycolic Acid: Depending on the conditions applied, reaction with thioglycolic acid can result in substitution at the C3, C4, or C5 position of the furanone ring. mdpi.com

Glutathione: MCA readily reacts with glutathione, with substitution of the chlorine atom occurring at the C4 carbon. mdpi.comnih.gov

| Nucleophile | Reaction Details | Position of Substitution/Reaction Type | Product Type | Citations |

|---|---|---|---|---|

| Thiophenols | Acidic conditions (in benzene). | C5 | 5-Thioaryl derivatives | mdpi.com |

| Thiophenols | Basic conditions (triethylamine in ether). | C4 | 4-Thioaryl derivatives | mdpi.com |

| 2-Mercaptoethanol | Basic conditions (triethylamine). | C4 | 4-Substituted product | mdpi.comnih.gov |

| Thioglycolic Acid | Varies with conditions. | C3, C4, or C5 | Substituted products | mdpi.com |

| Glutathione | Reaction occurs at the C4 carbon. | C4 | 4-Glutathionyl adduct | mdpi.comnih.gov |

Selenium-Centered Nucleophiles

The high reactivity of this compound also extends to reactions with other types of nucleophiles that possess an easily shared electron pair, including those centered on a selenium atom. mdpi.com These reactions provide a pathway for the synthesis of novel organoselenium compounds, further expanding the synthetic utility of the furanone scaffold. mdpi.com

| Nucleophile | Reaction Details | Position of Substitution/Reaction Type | Product Type | Citations |

|---|---|---|---|---|

| Se-Nucleophiles | General reaction with nucleophiles with an easily shared electron pair. | Not specified | Organoselenium compounds | mdpi.com |

Phosphorus-Based Nucleophiles (Phosphines, Phosphites, Chlorophosphines, Isocyanatodiphenylphosphine)

The phosphorus atom in phosphines and phosphites, with its unshared electron pair, acts as an effective nucleophile in reactions with this compound. nih.gov The reactions often involve the substitution of the chlorine atoms, leading to various phosphorylated derivatives.

Triphenylphosphine and trialkylphosphines react with mucochloric acid to yield phosphonium salts, which are products of chlorine substitution at the C4 position. nih.gov When an excess of the phosphine is utilized, substitution of both chlorine atoms can occur. nih.gov For instance, the reaction of unsubstituted 3,4-dichloro-2(5H)-furanone with tributylphosphine results in a double tributylphosphonium salt. nih.govmdpi.com In the presence of water, this salt converts into the corresponding phosphine oxide. nih.govmdpi.com A detailed study of the reaction between this compound and two molar equivalents of tributylphosphine shows the formation of an unstable diphosphonium salt through the substitution of both chlorine atoms. core.ac.ukresearchgate.net This intermediate subsequently undergoes partial hydrolysis, cleaving one of the P-C bonds to ultimately yield a monophosphorylation product. core.ac.ukresearchgate.net

The reaction with phosphites follows a different pathway. Trimethylphosphite reacts with 3,4,5-trichloro-2(5H)-furanone or 5-methoxy-3,4-dichloro-2(5H)-furanone via an addition-elimination mechanism. nih.govmdpi.com This creates a phosphonate (B1237965), which is the product of substitution at the C4 carbon of the furanone ring. nih.govmdpi.com Under basic conditions, this phosphonate can be transformed into another phosphonate that possesses a hydroxyl group at the C5 position. nih.govmdpi.com Similarly, trimethylsilylphosphites react with this compound at two reaction centers, yielding both 4- and 5-phosphorylation products. core.ac.uk

| Phosphorus Nucleophile | Substrate | Reaction Conditions | Product(s) | Citation(s) |

| Tributylphosphine (2 mol) | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Hydrolysis | Monophosphorylation product via unstable diphosphonium salt | core.ac.ukresearchgate.net |

| Triphenylphosphine/Trialkylphosphines | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | - | C4-substituted phosphonium salt | nih.gov |

| Tributylphosphine (excess) | 3,4-Dichloro-2(5H)-furanone | Aqueous | Double tributylphosphonium salt, then phosphine oxide | nih.govmdpi.com |

| Trimethoxyphosphite | 3,4,5-Trichloro-2(5H)-furanone | Basic conditions | C4-phosphonate, then C5-hydroxy phosphonate | nih.govmdpi.com |

| Trimethylsilylphosphites | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | - | 4- and 5-phosphorylation products | core.ac.uk |

Ring Transformation and Rearrangement Reactions

The strained and highly functionalized ring of this compound is susceptible to various ring transformation and rearrangement reactions, providing pathways to diverse heterocyclic systems.

Formation of Pyridazinone Derivatives

The reaction of mucochloric acid or its 5-aryl derivatives with hydrazine or its derivatives in aqueous acidic solutions at elevated temperatures leads to a transformation of the 2(5H)-furanone ring. nih.govmdpi.com This reaction allows for the synthesis of 4,5-dihalo-3(2H)-pyridazinones in satisfactory yields, which can range from 35% to 90%. nih.govmdpi.com For example, the reaction with phenylhydrazine (B124118) can yield 2-N-phenyl-4,5-dichloropyridazinone. researchgate.net

Synthesis of Pyrrol-2(5H)-one Systems

The furanone ring can be converted into a pyrrol-2(5H)-one system. The synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one was achieved by treating 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide or by reacting 5-methoxy-3,4-dichloro-2(5H)-furanone with ammonia. mdpi.com

Formation of Lactam Structures

Lactam structures can be formed through the reductive amination of 3,4-dihalo-2(5H)-furanone derivatives in the presence of various amines. nih.govmdpi.com This reaction yields highly functionalized α,β-unsaturated α-halogeno-β-aryl-γ-butyrolactams. nih.govmdpi.com The proposed mechanism under acidic conditions involves the reaction of the acyclic form of the furanone with the primary amino group of an amino acid to form an adduct. nih.govmdpi.com Subsequent elimination of a water molecule from the adduct forms an imine. nih.govmdpi.com The reduction of this imine to a secondary amine, followed by a nucleophilic attack on the carbonyl group and another water elimination step, results in the final lactam product. nih.govmdpi.com

| Reactant(s) | Conditions | Product Type | Citation(s) |

| Hydrazine or its derivatives | Aqueous acidic solution, elevated temperature | 4,5-Dihalo-3(2H)-pyridazinone | nih.govmdpi.com |

| Ammonium hydroxide or Ammonia | - | 1H-Pyrrol-2(5H)-one | mdpi.com |

| Amines / Amino acids | Reductive amination / Acidic conditions | α,β-Unsaturated γ-butyrolactam | nih.govmdpi.com |

Reductive Transformations

This compound and its derivatives can undergo various reductive transformations. For example, treating the compound with ammonium formate (B1220265) or acetate in the presence of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) leads to the formation of 3,4-dichloro-α,β-unsaturated butyrolactone. nih.govresearchgate.net

Another significant reductive transformation involves the reaction with sodium azide. When 3,4,5-trichloro-2(5H)-furanone is treated with an excess of sodium azide, the chlorine atoms at both the C4 and C5 positions are replaced by azido (B1232118) groups. nih.govmdpi.com The resulting 4,5-diazido derivative can then be reduced with stannous chloride (SnCl₂) in a methanol solution, which transforms it into 2-amino-3-chloromaleimide. nih.govmdpi.com

Electrochemical methods have also been employed for reduction. 5-Alkoxy derivatives of dihalomucochloric acids in acetonitrile (B52724) can be reduced on lead electrodes in the presence of acetic acid, which acts as a proton source. mdpi.com This process selectively reduces the chlorine at the C4 position, yielding 5-alkoxy-3-chloro-2(5H)-furanones. mdpi.com

| Reagent(s) | Substrate | Product | Citation(s) |

| Ammonium formate/acetate, NaBH(OAc)₃ | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | 3,4-Dichloro-α,β-unsaturated butyrolactone | nih.govresearchgate.net |

| 1. Excess NaN₃ 2. SnCl₂, Methanol | 3,4,5-Trichloro-2(5H)-furanone | 2-Amino-3-chloromaleimide | nih.govmdpi.com |

| Electrochemical reduction (Pb electrode), Acetic acid | 5-Alkoxy-3,4-dihalo-2(5H)-furanone | 5-Alkoxy-3-chloro-2(5H)-furanone | mdpi.com |

Cyclic Lactone-Lactol and Open-Chain Aldehyde-Acid Tautomerism

In solution, this compound exists as a mixture of two principal tautomeric forms. mdpi.com The first is a cyclic form, which is a substituted furanone ring bearing a hydroxyl group at the C5 position, technically classifying it as a lactol (a cyclic hemiacetal). The second is an acyclic, or open-chain, form identified as (Z)-2,3-dichloro-4-oxobut-2-enoic acid. mdpi.comnih.gov This open-chain structure contains both an aldehyde and a carboxylic acid functional group.

The equilibrium between these two forms is a dynamic process involving ring-opening of the lactol to the aldehyde-acid and subsequent ring-closing. mdpi.com This reversibility is a key feature of the compound's chemistry and is responsible for the racemization observed at the C5 carbon. mdpi.com In the solid state and in many organic solutions, the compound exists predominantly as the cyclic lactone-lactol tautomer. mdpi.com

Influence of Solvent Polarity and pH on Equilibrium Distribution

The distribution between the cyclic and acyclic tautomers is highly sensitive to the surrounding chemical environment, particularly the pH of the solution and the polarity of the solvent. mdpi.commdpi.com

Spectral data indicate that at a low pH, the equilibrium favors the cyclic lactone form. mdpi.com As the pH increases and conditions become more basic, the equilibrium shifts significantly toward the open-chain tautomer. mdpi.com This shift is driven by the deprotonation of the carboxylic acid group in the open-chain form. The pKa value associated with this equilibrium for mucochloric acid is approximately 3.95. mdpi.comnih.gov

Solvent polarity also plays a critical role. The choice of solvent can influence the reaction pathway by stabilizing one tautomer over the other. For instance, reactions of MCA derivatives with amines proceed differently depending on the solvent's nature. In polar aprotic solvents such as DMSO, reactions can occur that are characteristic of the open-chain form. mdpi.com Conversely, in less polar solvents like chloroform, reactions may favor pathways involving the cyclic tautomer. mdpi.com The racemization that occurs at the C5 position is a direct consequence of the ring-chain tautomerism being active in most solvent environments. mdpi.com

| Condition | Predominant Form | Reference |

|---|---|---|

| Solid State | Cyclic (Lactone-Lactol) | mdpi.com |

| Low pH (Acidic) | Cyclic (Lactone-Lactol) | mdpi.com |

| High pH (Basic) | Acyclic (Aldehyde-Acid) | mdpi.com |

| Most Organic Solvents | Cyclic (Lactone-Lactol) | mdpi.com |

Spectroscopic and Computational Investigations of Tautomeric Forms

The characterization and quantification of the tautomeric forms of this compound rely on spectroscopic techniques and computational analysis.

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating this equilibrium. Both ¹H NMR and ¹³C NMR spectra provide insights into the molecular structure. mdpi.comnih.gov For instance, in derivatives of MCA, the complexity of NMR spectra, often showing multiple sets of signals, can be attributed to the presence of diastereomers arising from the chiral center at C5, which itself is a consequence of the tautomeric equilibrium. mdpi.comnih.gov Chemical shifts and coupling constants in the spectra can be assigned to the protons and carbons of either the cyclic or acyclic form, allowing for their identification.

While detailed Infrared (IR) spectra are specific to the conditions of measurement, the technique is fundamental for identifying the key functional groups present in each tautomer. The cyclic lactol form would be characterized by O-H stretching and the C=O stretching of the γ-lactone. The open-chain form would exhibit characteristic absorptions for a carboxylic acid O-H, a carboxylic acid C=O, and an aldehyde C=O and C-H.

Computational Investigations: Theoretical chemistry provides valuable data on the properties of the different tautomers. Computational methods can be used to predict structures, relative stabilities, and other molecular properties. For example, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated for different ionic adducts of the compound. These theoretical values can then be compared with experimental data from techniques like ion mobility-mass spectrometry to help identify the species present. uni.lu

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 168.94538 | 125.3 | uni.lu |

| [M-H]⁻ | 166.93082 | 128.6 | uni.lu |

| [M+Na]⁺ | 190.92732 | 137.2 | uni.lu |

| [M+K]⁺ | 206.90126 | 134.2 | uni.lu |

| [M+NH₄]⁺ | 185.97192 | 147.4 | uni.lu |

Environmental Formation and Occurrence of 3,4 Dichloro 5 Hydroxyfuran 2 5h One

Formation as a Disinfection Byproduct in Water Treatment

3,4-Dichloro-5-hydroxyfuran-2(5H)-one is not a naturally occurring compound in the environment. Its presence is a direct consequence of chemical disinfection processes, primarily the chlorination of raw water supplies intended for human consumption. Water treatment facilities utilize chlorine to eliminate pathogenic microorganisms, a critical step in ensuring public health. However, this essential process can lead to the unintended formation of a variety of disinfection byproducts, including halogenated furanones like MCA.

The formation of these compounds is a complex process influenced by several factors, including the concentration and nature of natural organic matter (NOM) in the source water, the chlorine dose applied, contact time, temperature, and pH. nih.gov Research has shown that the chlorination of water rich in humic substances, a major component of NOM, results in the formation of MCA. researchgate.net

Studies have detected this compound in chlorinated drinking water in various countries. For instance, in Finland, concentrations in two drinking water distribution systems were measured at 12 and 15 µg/L. nih.gov In another instance of chlorine-treated natural humic water, the concentration was approximately 0.5 µg/L. nih.gov More extensive studies in Finland and Russia found levels up to 12 ng/L. researchgate.net These findings highlight the widespread potential for MCA formation in water treatment plants that use chlorine as a disinfectant.

Table 1: Reported Concentrations of this compound in Water

| Water Source/Type | Location | Reported Concentration |

|---|---|---|

| Drinking Water Distribution System 1 | Finland | 12 µg/L |

| Drinking Water Distribution System 2 | Finland | 15 µg/L |

| Chlorine-Treated Natural Humic Water | Not Specified | ~0.5 µg/L |

| Chlorinated Drinking Water | Finland and Russia | Up to 12 ng/L |

| Natural Humic Water (after chlorination) | Not Specified | ~2.5 µg/L |

| Chlorinated Drinking Water (maximal) | Not Specified | 10 - 60 ng/L |

This table is based on available data and may not represent the full range of concentrations globally.

Identification of Natural Organic Matter Precursors and Reaction Mechanisms

The primary precursors for the formation of this compound are components of natural organic matter (NOM). NOM is a complex mixture of organic compounds derived from the decomposition of plants and animals. The most significant contributors to DBP formation are humic and fulvic acids, which are abundant in many surface water sources.

The reaction mechanism leading to the formation of this compound is intricate and involves the oxidative degradation of these complex organic precursors by chlorine. While the exact, complete pathway is a subject of ongoing research, it is understood to involve several key stages.

Phenolic moieties within the structure of humic substances are considered important initial reaction sites. The reaction of aqueous chlorine with these phenolic structures can lead to electrophilic substitution on the aromatic ring and, under sufficient chlorine dosage, cleavage of the ring itself. researchgate.net This ring-opening is a critical step in the formation of smaller, linear, and subsequently cyclized products like furanones.

The compound this compound can exist in equilibrium between a cyclic furanone form and an open-chain acyclic form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid. mdpi.com This equilibrium is pH-dependent, with the cyclic form being more prevalent in acidic conditions. mdpi.com The formation of the furanone ring is believed to occur through the intramolecular cyclization of an oxidized and chlorinated intermediate derived from the initial NOM precursor.

While the broader category of humic substances is recognized as the primary precursor, specific subunits, including certain amino acids with aromatic rings like tyrosine, have also been investigated. The chlorination of tyrosine is known to produce ring-chlorinated products, although a direct pathway to this compound has not been definitively established. nih.gov The complexity and variability of NOM in different water sources contribute to the challenge of elucidating a single, universal reaction mechanism.

Advanced Analytical Methodologies for 3,4 Dichloro 5 Hydroxyfuran 2 5h One

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 3,4-dichloro-5-hydroxyfuran-2(5H)-one from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like mucochloric acid. Reverse-phase HPLC, utilizing a C18 column, is a common approach. The mobile phase composition can be optimized to achieve efficient separation. For instance, a mobile phase consisting of a sodium acetate (B1210297) buffer and methanol (B129727) has been used for the analysis of related muconic acids with UV detection at 265 nm. nih.gov Another approach for a similar compound, 4-hydroxy-2,5-dimethyl-3(2H)furanone, employed a mobile phase of acetonitrile (B52724), water, and phosphoric acid. google.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of phosphoric acid. google.com The separation of mycolic acids, another class of complex organic acids, has been successfully achieved using a C18 reverse-phase column with UV detection, highlighting the utility of this approach for acidic molecules. nih.gov

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. colostate.edu Common derivatization methods include methylation and silylation. colostate.edunih.gov Packed columns or capillary columns can be used for separation. nihs.go.jp For instance, a DB-5ms capillary column has been used for the analysis of other furanone compounds. nih.gov The choice of the stationary phase is critical, with polar phases like polyethylene (B3416737) glycols (e.g., Carbowax 20M) being suitable for the direct analysis of free carboxylic acids, though they have lower thermal stability compared to nonpolar phases. colostate.edu

A common approach for the analysis of related chlorinated furanones in water samples involves extraction, derivatization (e.g., methylation), and subsequent analysis by GC coupled with mass spectrometry (GC-MS). researchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound, providing high sensitivity and selectivity. It is often coupled with chromatographic techniques like GC or HPLC.

When coupled with GC, electron ionization (EI) is a common ionization technique. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for structural confirmation. The NIST WebBook provides mass spectral data for mucochloric acid, which can be used as a reference. nist.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) can be employed. This technique involves selecting a precursor ion from the initial mass spectrum and subjecting it to further fragmentation to produce product ions, which are then detected. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used with HPLC-MS. It can be operated in both positive and negative ion modes. For acidic compounds like mucochloric acid, negative ion mode is often preferred. High-resolution mass spectrometry (HRMS) coupled with HPLC can provide highly accurate mass measurements, which aids in the confident identification of the compound by determining its elemental composition. rsc.org

The quantification of this compound can be achieved using techniques like selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS. These methods offer high sensitivity and are suitable for trace-level analysis. researchgate.net

Spectroscopic Elucidation of Structure (NMR, IR, UV-Vis, X-ray Diffraction)

Spectroscopic techniques are vital for the detailed structural elucidation of this compound, providing information about its chemical bonds, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide valuable structural information. The PubChem database indicates the availability of ¹H NMR and ¹³C NMR spectra for mucochloric acid. nih.gov In a study of related glycoconjugates of mucochloric acid, NMR spectra were recorded on 400 MHz or 600 MHz spectrometers in solvents like DMSO-d₆ or CDCl₃, using tetramethylsilane (B1202638) (TMS) as an internal standard. mdpi.com

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of mucochloric acid would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. The NIST WebBook and PubChem provide access to the IR spectrum of mucochloric acid. nih.govnist.gov Fourier-transform infrared (FTIR) spectroscopy is a modern technique that provides high-resolution spectra and is often used for the analysis of organic compounds. midac.com

UV-Vis Spectroscopy:

X-ray Diffraction:

X-ray diffraction analysis of single crystals can provide the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While specific X-ray crystallography data for this compound was not found in the search results, this technique has been used to determine the structure of related compounds, such as a carboranyl cysteine derivative, where high-resolution diffraction studies were performed to determine the structure and packing arrangement. researchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis, enhanced detectability, or improved chromatographic separation.

For the analysis of this compound by GC, derivatization of the polar hydroxyl and carboxyl groups is often necessary to increase volatility and thermal stability. colostate.edu Common derivatization reactions include:

Alkylation: Methylation is a frequently used technique, often carried out using reagents like diazomethane (B1218177) or by heating with an acidic methanol solution. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. colostate.edu

Derivatization can also be employed to enhance detection in HPLC. For instance, a novel derivatization reagent, 4-bromo-N-methylbenzylamine, has been used for the analysis of biological organic acids by HPLC-MS. nih.gov This reagent reacts with carboxylic acid groups and introduces a bromine atom, which provides a characteristic isotopic pattern in the mass spectrum, aiding in identification. nih.gov The reaction is typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Mechanistic Insights into the Biological Activity of 3,4 Dichloro 5 Hydroxyfuran 2 5h One in Vitro Studies

Genotoxic Mechanisms and Interactions with Genetic Material

3,4-Dichloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid (MCA), is recognized as a direct-acting genotoxin. nih.gov Its reactivity and subsequent biological effects are rooted in its chemical structure, particularly its ability to exist in both a cyclic furanone form and an open-ring acyclic form. nih.gov This structural duality is central to its interaction with genetic material.

The genotoxicity of this compound is linked to its capacity to chemically modify DNA through alkylation, leading to the formation of DNA adducts. In the presence of bases, the equilibrium of the compound can shift from its cyclic 5-hydroxy-2(5H)-furanone form to an acyclic, open-ring structure. nih.gov This open form is reactive toward nucleosides that contain amino groups, such as adenosine (B11128) and cytidine. nih.gov The interaction proceeds via a cascade reaction involving the alkylation of these amino groups, which ultimately modifies the structure of the DNA bases. nih.gov A model study using N-acetylcysteine, an analogue for amino acids, suggests that the reaction involves an initial nucleophilic attack on the C4 carbon of the furanone ring, followed by ring-opening, which creates a product responsible for mutagenic activity. nih.gov

The mutagenic properties of this compound have been evaluated in both prokaryotic and eukaryotic test systems, revealing different potencies depending on the organism and its cellular machinery.

In prokaryotic systems, specifically the Salmonella typhimurium Ames test, mucochloric acid (MCA) is a known mutagen. nih.gov Its mutagenic effect in S. typhimurium strain TA100, which contains the pKM101 plasmid, is notable. However, its potency in this bacterial strain is considerably lower than that of the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). nih.gov The presence of the pKM101 plasmid, which facilitates error-prone DNA repair, enhances the mutagenicity of MCA, but to a much lesser extent than it does for MX. nih.gov This suggests that the specific chemical structure of MCA interacts differently with the bacterial DNA repair mechanisms compared to other chlorofuranones. nih.gov

In eukaryotic systems, such as Chinese hamster ovary (CHO) cells, MCA demonstrates significant mutagenic activity. nih.gov When tested for its ability to induce mutations at the hypoxanthine (B114508) phosphoribosyl transferase (hprt) locus, MCA was found to induce 6-thioguanine (B1684491) resistant mutants with a potency that was unexpectedly comparable to that of the much more potent bacterial mutagen, MX. nih.gov This highlights a significant difference in the compound's mutagenic effect between prokaryotic and eukaryotic cells, suggesting that the mechanisms of DNA damage and repair in mammalian cells are particularly susceptible to this compound. nih.gov

Table 1: Comparative Mutagenic Activity of this compound (MCA)

| Test System | Cell Type | Endpoint | Result | Citation |

| Prokaryotic | Salmonella typhimurium TA100 | Gene Mutation | Mutagenic, but less potent than MX. Effect is enhanced by pKM101 plasmid. | nih.gov |

| Eukaryotic | Chinese Hamster Ovary (CHO) | Gene Mutation (hprt locus) | Mutagenic, with a potency comparable to MX. | nih.gov |

Beyond gene mutations, related chlorohydroxyfuranones have been shown to be potent inducers of chromosomal damage in eukaryotic cells. Studies on the structurally similar compound MX in Chinese hamster ovary (CHO) cells revealed a pronounced genotoxic effect in the form of chromosome aberrations (CAs), which were primarily of the chromatid type. In these studies, MX also induced sister-chromatid exchanges (SCEs). This capacity to induce significant structural damage to chromosomes underscores the clastogenic potential of this class of compounds.

Modulation of Cellular Processes and Enzyme Systems

This compound is a potent inhibitor of bacterial RNA synthesis. ontosight.ai This activity has led to its use as a tool in research to investigate the mechanisms of bacterial RNA polymerase. ontosight.ai The inhibition of this fundamental process contributes to the compound's antimicrobial properties, as it effectively halts the transcription of genetic information necessary for bacterial growth and survival. ontosight.aimdpi.com Experimental findings indicate that derivatives of mucochloric acid can efficiently inhibit the growth of bacteria such as Salmonella typhimurium and the biofilm formation of the Gram-positive bacterium Bacillus subtilis. nih.govmdpi.com This inhibition is suggested to be caused by the interaction of these compounds with regulatory proteins within the bacteria. nih.govmdpi.com

In vitro studies have demonstrated that chlorohydroxyfuranones can interfere with essential cellular communication pathways. Specifically, this compound (MCA) has been shown to inhibit gap junctional intercellular communication (GJIC) in BALB/c 3T3 cells. GJIC is a critical process that allows adjacent cells to exchange small molecules and ions, coordinating cellular activities.

While not as potent as its counterpart MX, MCA possesses a specific ability to inhibit GJIC. ontosight.ai This effect is dose-dependent and occurs after short exposure periods. The disruption of this communication pathway is a potential mechanism through which these compounds can promote adverse cellular effects.

Table 2: Relative Potency of Chlorohydroxyfuranones in Inhibiting Gap Junctional Intercellular Communication (GJIC) in BALB/c 3T3 Cells

| Compound | Relative Inhibitory Potency |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Very High (inhibition at nanomolar concentrations) |

| 3,4-dichloro-5-hydroxy-2(5H)-one (MCA) | High (approx. 10 times weaker than MX) |

| 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) | Low (approx. 10,000 times weaker than MX) |

| 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) | Very Low (approx. 20,000 times weaker than MX) |

Data synthesized from a comparative study on chlorohydroxyfuranones.

Promotion of Cell Transformation in In Vitro Assays

In vitro studies have provided evidence for the role of this compound, also known as mucochloric acid (MCA), and its related compounds in promoting cell transformation. A key analog, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), has been a focus of such investigations. In a two-stage cell transformation assay using BALB/c 3T3 cells, MX demonstrated both initiating and promoting activities associated with carcinogenesis. nih.govresearchgate.net

The study revealed statistically significant positive responses in both the initiation assay, where cells were post-treated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), and the promotion assay, where cells were pre-treated with the initiator 3-methylcholanthrene (B14862) (MCA). nih.govresearchgate.net Further mechanistic insight was gained from an assay using a co-culture of V79 6-thioguanine sensitive and insensitive cells, where both TPA and MX were found to inhibit metabolic cooperation. nih.govresearchgate.net These in vitro findings support broader studies indicating the carcinogenic and tumor-promoting activity of MX, contributing to a deeper mechanistic understanding of its action at the cellular level. nih.gov

Interactions with Serum Proteins

Research has indicated that this compound can interact with serum proteins. These interactions can lead to the formation of products that are classified as genotoxic in vitro. smolecule.com Genotoxic substances are of concern due to their potential to damage genetic material (DNA), which can lead to mutations. smolecule.com The study of these interactions is crucial for understanding the potential mechanisms of toxicity associated with the compound. smolecule.com For instance, derivatives of mucochloric acid are known to react readily with glutathione, a key antioxidant protein, via substitution of a chlorine atom at the C4 position of the furanone ring. mdpi.com

Antimicrobial Properties and Associated Mechanisms

The 2(5H)-furanone skeleton is a core structure in many compounds exhibiting antimicrobial properties. mdpi.comnih.gov Derivatives of this compound have been shown to possess bioactivity against various microorganisms, including bacteria and fungi. mdpi.comnih.govmdpi.com

Derivatives of this compound have demonstrated the ability to inhibit the growth of various microbes. Studies have shown that these compounds can efficiently inhibit the growth of the Gram-negative bacterium Salmonella typhimurium. mdpi.comnih.gov Additionally, a broad antibiotic activity has been observed for 4-amino-5-hydroxy-2(5H)-furanones against Staphylococcus aureus ATCC 25923 and other bacterial strains. nih.gov The 2(5H)-furanone scaffold is also found in numerous fungicides. mdpi.comnih.gov Certain derivatives have been noted to enhance the activity of conventional antifungal agents like fluconazole (B54011) and terbinafine (B446) against resistant strains of Candida albicans. nih.gov

Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced matrix, which increases their resistance to antimicrobial agents. nih.govscielo.br Derivatives of this compound have been identified as potent inhibitors of biofilm formation. mdpi.comnih.gov

Specifically, derivatives of mucochloric acid and its bromo analog, mucobromic acid, have been shown to efficiently inhibit biofilm formation by the Gram-positive bacterium Bacillus subtilis. mdpi.comnih.gov Experimental evidence suggests that the mechanism behind this inhibition involves the interaction of these compounds with regulatory proteins. mdpi.comnih.gov Further studies using sulfur-containing derivatives of 2(5H)-furanone also demonstrated repression of B. subtilis biofilm formation. nih.gov Similarly, certain 2(5H)-furanone derivatives have been shown to inhibit biofilm formation by opportunistic pathogens like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The ability of these compounds to interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm development, is believed to be a key aspect of their antibiofilm activity. scielo.br

In Vitro Cytotoxicity Profiles against Cancer Cell Lines

The 2(5H)-furanone scaffold is a prominent feature in many compounds investigated for anticancer activity. mdpi.comnih.gov Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.

For example, hydrazone derivatives of the compound showed moderate cytotoxicity against human breast cancer (MCF-7), glioblastoma (U87), and lung cancer (A549) cell lines, with one derivative achieving an IC₅₀ value of 14.35 μM. mdpi.comnih.gov Other derivatives have also shown significant cytotoxic activity. A dithiocarbamate (B8719985) derivative containing a 2(5H)-furanone-piperazine group was highly active against HeLa (cervical cancer) and SMMC-7721 (hepatocellular carcinoma) cell lines, with IC₅₀ values of 0.06 µM and 0.006 µM, respectively. mdpi.com Simple ether derivatives, such as 5-butoxy-3,4-dichloro-2(5H)-furanone, were cytotoxic to murine colon cancer cell lines (MAC 13 and MAC 16). nih.gov Further modifications, like the creation of 3,4-dichloro-5-(oxiran-2-ylmethoxy)-2(5H)-furanone derivatives, resulted in compounds with nanomolar cytotoxicity on the same cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cell Line(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| (E)-hydrazone derivative | MCF-7, U87, A549 | 14.35 μM (best) | mdpi.com, nih.gov |

| Dithiocarbamate L | HeLa, SMMC-7721 | 0.06 µM, 0.006 µM | mdpi.com |

| 5-Butoxy-3,4-dichloro-2(5H)-furanone | MAC 13, MAC 16 | Cytotoxic at 3 mM | nih.gov |

| 5-O-silyl ether (Compound 3a) | HCT-116 | < 1 μM | mdpi.com |

| 5-O-silyl ether (Compound 3d) | HCT-116 | < 1 μM | mdpi.com |

Structure-Activity Relationship Studies in Biological Contexts

The biological activity of this compound is highly dependent on its chemical structure, making it a versatile scaffold for synthetic modifications to enhance potency and selectivity. mdpi.comnih.gov Structure-activity relationship (SAR) studies explore how different chemical modifications to the core molecule affect its biological functions.

The reactivity of the two chlorine atoms at the C3 and C4 positions differs, allowing for selective transformations. nih.gov The hydroxyl group at the C5 position can be readily converted into ethers, esters, and carbamates, providing a key point for modification. nih.gov For instance, replacing the C5 hydroxyl group with various silyl (B83357) ethers in the related mucobromic acid led to novel compounds with increased cytotoxic potency against cancer cells compared to the parent molecule. mdpi.com These silyl derivatives showed particular activity against colorectal cancer cell lines. mdpi.com

The introduction of different substituents can drastically alter the compound's bioactivity. The synthesis of 5-(ω-hydroxyalkylamino) derivatives and their subsequent conjugation with sugars demonstrates a strategy to potentially increase bioavailability by combining hydrophobic and hydrophilic moieties. nih.govresearchgate.net The creation of hydrazones, dithiocarbamates, and various ethers has led to derivatives with potent cytotoxicity against cancer cells, highlighting how modifications at different positions on the furanone ring can tune the biological effect. mdpi.comnih.gov These studies underscore the importance of the 2(5H)-furanone core as a pharmacophore and demonstrate that its unique structural features, including the two labile halogen atoms and the C5 hydroxyl group, make it an excellent template for developing new biologically active agents. mdpi.comnih.gov

Stereochemical Aspects of Biological Response

The biological activity of 3,4-dichloro-5-hydroxy-2(5H)-one is intrinsically linked to its three-dimensional structure. The presence of a chiral center at the C5 position of the furanone ring means the compound can exist as two non-superimposable mirror images, known as enantiomers. This stereochemistry is a critical factor in its interaction with biological macromolecules, which are themselves chiral.

A significant characteristic of 3,4-dichloro-5-hydroxy-2(5H)-one in solution is its existence in equilibrium between a cyclic furanone form and an open-chain aldehyde form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid. nih.govmdpi.com This dynamic equilibrium leads to racemization, meaning the compound is typically present as a 1:1 mixture of its two enantiomers (a racemic mixture) in most solvents. mdpi.comnih.gov This racemization complicates the study of the specific biological activities of the individual enantiomers, as isolating and maintaining them in their pure forms is challenging.

In vitro studies on the biological effects of 3,4-dichloro-5-hydroxy-2(5H)-one and its derivatives have therefore generally been conducted using the racemic mixture. For instance, investigations into its mutagenicity in Chinese hamster ovary (CHO) cells were performed with the racemic compound. mdpi.com

Notably, in these reactions, a predominance of one diastereomer (the α-D-anomer) has been observed, with only trace amounts of the other (β-D-anomer). mdpi.com This suggests a degree of stereoselectivity in the chemical reactions of 3,4-dichloro-5-hydroxy-2(5H)-one derivatives, which may have implications for their biological interactions. The preferential formation of one diastereomer indicates that the spatial arrangement of atoms in the reacting molecules influences the outcome of the reaction, a principle that is fundamental to the specificity of biological responses.

The following table summarizes the key stereochemical features of 3,4-dichloro-5-hydroxy-2(5H)-one and its derivatives as discussed in in vitro studies.

| Feature | Description | Implication for Biological Activity |

| Chirality | Presence of a stereocenter at the C5 position. | The compound exists as a pair of enantiomers. |

| Racemization | Equilibrium between cyclic and acyclic forms in solution leads to a racemic mixture. | Studies on biological activity are typically conducted on the racemic mixture, not individual enantiomers. |

| Diastereomer Formation | Reaction with other chiral molecules (e.g., sugars) produces diastereomers. | The formation of a predominant diastereomer suggests stereoselectivity in its chemical reactivity. |

Although comprehensive data comparing the in vitro biological responses of the individual stereoisomers of 3,4-dichloro-5-hydroxy-2(5H)-one are lacking, the inherent chirality and the observed stereoselectivity in the reactions of its derivatives underscore the importance of stereochemistry in understanding its biological profile.

Computational and Theoretical Studies of 3,4 Dichloro 5 Hydroxyfuran 2 5h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and orbital interactions that govern the reactivity of 3,4-Dichloro-5-hydroxyfuran-2(5H)-one. The molecule's high reactivity is a direct consequence of its unique electronic structure. nih.govmdpi.comresearchgate.net Key features include two electronegative chlorine atoms at the C3 and C4 positions, a carbonyl group at C2 conjugated with a C=C double bond, and a hydroxyl group at the C5 carbon. nih.govmdpi.com This arrangement of functional groups makes the furanone ring susceptible to a wide range of chemical transformations. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are used to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of reactivity. The LUMO is typically localized over the electrophilic centers of the molecule, particularly the carbon atoms of the conjugated system, making them susceptible to nucleophilic attack. This is consistent with experimental observations of reactions with various nucleophiles, including amines, thiols, and alcohols. mdpi.comnih.gov

The reactivity of the two chlorine atoms at the C3 and C4 positions is notably different, a feature that can be rationalized through computational analysis of the electrostatic potential and local electrophilicity indices. nih.gov For instance, in reactions with primary aryl and heteroaryl amines in polar solvents, a Michael-type addition-elimination occurs where the amino group attaches to the C4 carbon, leading to the elimination of hydrogen chloride. mdpi.com Similarly, reactions with triphenylphosphine (B44618) can result in the substitution of the chlorine atom at the C4 position. mdpi.com Computational models can calculate the activation barriers for substitution at each position, explaining the observed regioselectivity.

The molecule's ability to participate in various reactions, such as nucleophilic substitution, Knoevenagel condensation, and Mukaiyama aldol (B89426) reactions, is underpinned by its electronic properties. nih.govmdpi.com For example, the presence of Lewis or Brønsted acids can activate the C5 carbon for electrophilic substitution on arenes and heteroarenes. mdpi.com Quantum chemical calculations can model the interaction with the catalyst and substrate, clarifying the reaction mechanism, such as the postulated ring-opening of MCA during Knoevenagel condensations. nih.govmdpi.com

Molecular Modeling of Biological Interactions (e.g., Nucleoside Alkylation)

Molecular modeling techniques are crucial for understanding how this compound interacts with biological macromolecules, which is fundamental to its biological activity and genotoxicity. smolecule.com A significant focus of these studies has been its reaction with nucleosides, the building blocks of DNA and RNA.

Experimental evidence shows that this compound reacts with the amino groups of nucleobases like adenosine (B11128) and cytidine. nih.govmdpi.com This reaction is believed to proceed through the acyclic form of the molecule, which is favored under basic conditions. mdpi.com The process involves the alkylation of the exocyclic amino groups of the nucleosides. nih.govmdpi.com

Molecular modeling, including docking simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to simulate this interaction. These models can predict the preferred binding sites on a nucleoside or a DNA strand and calculate the reaction energies for the alkylation process. The simulation can illustrate the multi-step reaction cascade, which may involve the formation of an imine followed by subsequent transformations. mdpi.com By modeling the transition states and intermediates, researchers can gain a detailed understanding of the reaction mechanism at an atomic level, explaining the formation of the observed adducts. This information is vital for assessing the compound's mutagenic potential. smolecule.com

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful methods for predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations of spectroscopic parameters are often used in conjunction with experimental data to confirm structures and understand their properties.

For example, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculated shifts, when compared with experimental spectra, can help assign signals to specific atoms within the molecule. nih.govresearchgate.net This is particularly valuable for distinguishing between different isomers or tautomers that may coexist in solution. mdpi.com The coupling constants observed in ¹H-NMR spectra, which provide information about the dihedral angles between protons, can also be computed to help determine the molecule's three-dimensional conformation. researchgate.net

In mass spectrometry, theoretical calculations can predict the fragmentation patterns of the molecule. Furthermore, properties like the collision cross-section (CCS), which is a measure of an ion's shape in the gas phase, can be predicted computationally. For this compound, predicted CCS values for various adducts have been calculated, providing a theoretical benchmark for comparison with experimental ion mobility-mass spectrometry data. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.94538 | 125.3 |

| [M+Na]⁺ | 190.92732 | 137.2 |

| [M-H]⁻ | 166.93082 | 128.6 |

| [M+K]⁺ | 206.90126 | 134.2 |

| [M+H-H₂O]⁺ | 150.93536 | 123.3 |

Analysis of Conformations and Tautomeric Forms via Computational Chemistry

This compound exhibits a fascinating structural duality known as ring-chain tautomerism. It can exist in equilibrium between its cyclic lactol form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an acyclic open-chain form ((Z)-2,3-dichloro-4-oxobut-2-enoic acid). nih.govmdpi.com Computational chemistry is an ideal tool to investigate the thermodynamics and kinetics of this tautomeric interconversion.

In the solid state and in organic solutions, the cyclic form is predominant. mdpi.com However, the equilibrium can shift significantly depending on the environment. nih.gov In aqueous solutions, the position of the equilibrium is pH-dependent; the acyclic form is favored under basic conditions. mdpi.com Computational models can simulate the effect of the solvent (using implicit or explicit solvent models) and pH to predict the relative stability of the two tautomers. By calculating the Gibbs free energy of each form under different conditions, a theoretical pKa value for the equilibrium can be determined, which has been found to be around 3.95. nih.govmdpi.com

Furthermore, the C5 carbon of the furanone ring is a chiral center. The equilibrium between the cyclic and acyclic forms can lead to racemization in most solvents. nih.govmdpi.com Computational studies can map the potential energy surface for the ring-opening and closing reactions, identifying the transition states and energy barriers involved in the process. This provides a dynamic and energetic picture of how the molecule interconverts between its forms, which is crucial for understanding its reactivity, particularly in biological systems where one tautomer may be significantly more active than the other. mdpi.com

| Form | Chemical Name | Predominant Conditions |

|---|---|---|

| Cyclic | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Solid state, organic solutions, low pH |

| Acyclic | (Z)-2,3-Dichloro-4-oxobut-2-enoic acid | Basic aqueous solutions |

Future Research Directions and Potential Applications in Chemical Biology and Synthesis

Development of Novel Chemical Building Blocks and Reagents

Mucochloric acid is an inexpensive and highly functionalized starting material, making it an attractive candidate for the development of novel chemical building blocks and reagents. researchgate.net Its multiple reactive centers can be selectively transformed, allowing for the synthesis of a wide array of complex molecules. researchgate.net This versatility has led to its use in creating functional compounds such as pesticides and fungicides. jindunchemistry.com

Research has demonstrated that mucochloric acid is a valuable precursor for synthesizing a variety of heterocyclic compounds. researchgate.net The difference in reactivity between its two halogen atoms enables selective structural modifications. researchgate.net It serves as a key starting material for producing variously substituted 2(5H)-furanone derivatives, as well as sulfur- and nitrogen-containing heterocycles. researchgate.nettandfonline.comresearchgate.net For instance, it can be used to synthesize:

Pyridazinones : Through cyclization reactions with hydrazine (B178648) derivatives, mucochloric acid is converted into 4,5-dichloropyridazin-3-ones, which can be further modified to create novel pyridazinone derivatives with potential biological activities. ijpronline.comresearchgate.net